molecular formula C21H17ClN2O4S B2578050 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide CAS No. 866157-27-9

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide

Cat. No.: B2578050
CAS No.: 866157-27-9
M. Wt: 428.89
InChI Key: FYYALSSTBRTRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepin scaffold substituted with an acetyl group at the 10-position and a 2-chlorobenzenesulfonamide moiety at the 2-position. Its molecular architecture combines a lipophilic dibenzoxazepine core with a sulfonamide group, which is often associated with enhanced target-binding specificity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)24-13-15-12-16(23-29(26,27)21-9-5-2-6-17(21)22)10-11-19(15)28-20-8-4-3-7-18(20)24/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYALSSTBRTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group. The molecular formula is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S with a molecular weight of approximately 408.47 g/mol. The presence of both the oxazepine and sulfonamide functionalities suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing the dibenzo[b,f][1,4]oxazepine moiety exhibit a variety of pharmacological activities, including:

Case Studies

  • Calcium Channel Inhibition :
    • A study evaluated the effects of various benzenesulfonamides on coronary resistance. Results indicated that certain derivatives significantly reduced coronary resistance compared to controls, suggesting a mechanism involving calcium channel inhibition .
  • Antidepressant Activity :
    • Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their antidepressant effects. Compounds with similar structures have demonstrated efficacy in preclinical models of depression, indicating potential therapeutic applications for mood disorders .

The mechanisms underlying the biological activity of this compound may involve:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or ion channels (such as calcium channels), affecting cellular signaling pathways related to cardiovascular and neurological functions.
  • Enzyme Inhibition : Sulfonamides often inhibit bacterial dihydropteroate synthase; however, the specific enzymatic targets for this compound remain to be fully elucidated.

Research Findings Summary

The following table summarizes key findings from recent studies related to the biological activity of similar compounds:

Study ReferenceCompoundBiological ActivityKey Findings
Figueroa-Valverde et al., 2023 4-(2-aminoethyl)-benzenesulfonamideCalcium channel inhibitionReduced coronary resistance in vitro
Khlebnikov et al., 2023 Various DBO derivativesAntidepressant effectsEfficacy in preclinical models
Shao et al., 2012 BenzenesulfonamidesBlood pressure modulationInteraction with calcium channels

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related dibenzoxazepine and dibenzothiazepine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Modifications and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Core Structure 10-Position Substituent Sulfonamide/Acetamide Group Molecular Weight logP Notable Features
Target Compound Dibenzo[b,f][1,4]oxazepine Acetyl 2-Chlorobenzenesulfonamide Not reported Not reported Combines acetyl (electron-withdrawing) and chlorophenyl (lipophilic) groups
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide Dibenzo[b,f][1,4]oxazepine Methyl 2-Thiophenesulfonamide Not reported Not reported Thiophene sulfonamide may enhance π-π stacking; methyl group reduces steric hindrance
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Dibenzo[b,f][1,4]oxazepine Ethyl 4-Fluorophenylacetamide Not reported Not reported Fluorine improves bioavailability; high synthesis yield (83%)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Dibenzo[b,f][1,4]oxazepine Ethyl 2,4-Dimethoxybenzenesulfonamide 454.5 3.97 Methoxy groups increase solubility; logP suggests moderate lipophilicity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl Methoxybenzyl carboxylate Not reported Not reported Thiazepine core (S vs. O) alters ring strain; carboxylate introduces polarity

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamides (e.g., in the target compound and ) generally exhibit stronger hydrogen-bonding capacity compared to acetamides (e.g., ), which may enhance target engagement .
  • Heterocyclic Core : Thiazepine derivatives (e.g., ) replace oxygen with sulfur, increasing lipophilicity and altering conformational flexibility .
Physicochemical and Pharmacokinetic Insights
  • logP Trends : The dimethoxybenzenesulfonamide analog (logP = 3.97) is less lipophilic than typical chlorophenyl derivatives (estimated logP ~4.5 for the target compound), highlighting the trade-off between halogenated aryl groups and solubility.
  • Stereochemistry : The R-enantiomer of a thiazepine analog demonstrates the importance of chirality in biological activity, though the target compound is achiral .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.